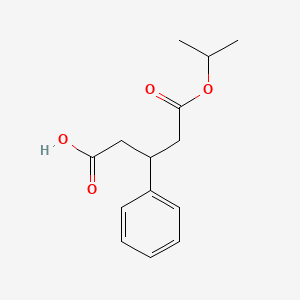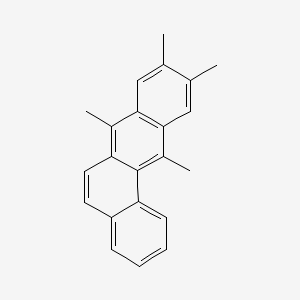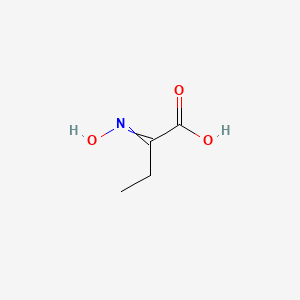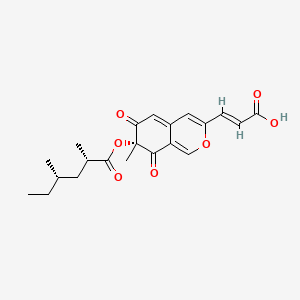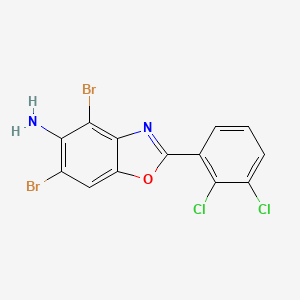
2,2-Dichloro-n-(2-ethylhexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-n-(2-ethylhexyl)acetamide is an organic compound with the molecular formula C10H19Cl2NO It is a chlorinated acetamide derivative, characterized by the presence of two chlorine atoms and a 2-ethylhexyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(2-ethylhexyl)acetamide typically involves the reaction of 2-ethylhexylamine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-ethylhexylamine+chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated control systems to maintain reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-n-(2-ethylhexyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2-Dichloro-n-(2-ethylhexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-n-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(2-hydroxyethyl)acetamide
- 2,2-Dichloro-N-(2-methylphenyl)acetamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Comparison
Compared to these similar compounds, 2,2-Dichloro-n-(2-ethylhexyl)acetamide is unique due to its specific 2-ethylhexyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
20308-52-5 |
|---|---|
Fórmula molecular |
C10H19Cl2NO |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-3-5-6-8(4-2)7-13-10(14)9(11)12/h8-9H,3-7H2,1-2H3,(H,13,14) |
Clave InChI |
KGRRLXPVVAYGGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



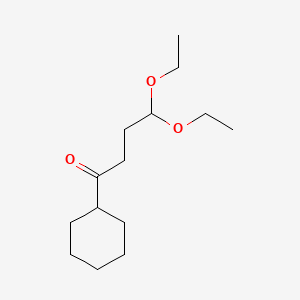
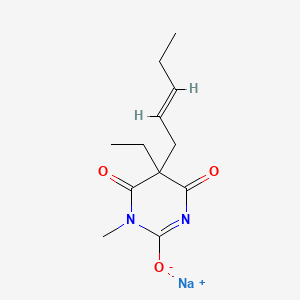
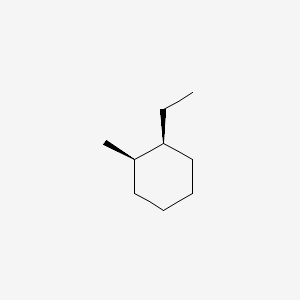


![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
